tert-Butyl ((3aS,6aR)-5-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate
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Overview
Description
tert-Butyl((3aS,6aR)-5-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate is a complex organic compound with a unique structure that includes a fluoro-substituted hexahydrocyclopenta[c]pyrrole ring
Preparation Methods
The synthesis of tert-Butyl((3aS,6aR)-5-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the hexahydrocyclopenta[c]pyrrole ring: This can be achieved through a series of cyclization reactions starting from simpler precursors.
Introduction of the fluoro group: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection of the amine group: The amine group is protected using tert-butyl carbamate (Boc) to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
tert-Butyl((3aS,6aR)-5-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro-substituted position, using reagents like sodium azide or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl((3aS,6aR)-5-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of tert-Butyl((3aS,6aR)-5-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to certain enzymes or receptors, while the carbamate group can act as a protecting group, modulating the compound’s reactivity. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
tert-Butyl((3aS,6aR)-5-fluorohexahydrocyclopenta[c]pyrrol-3a(1H)-yl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl (3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
- tert-Butyl (3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate
These compounds share structural similarities but differ in their specific substituents and ring structures, which can lead to differences in their chemical reactivity and applications.
Properties
Molecular Formula |
C12H21FN2O2 |
---|---|
Molecular Weight |
244.31 g/mol |
IUPAC Name |
tert-butyl N-[(3aS,6aR)-5-fluoro-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]carbamate |
InChI |
InChI=1S/C12H21FN2O2/c1-11(2,3)17-10(16)15-12-5-9(13)4-8(12)6-14-7-12/h8-9,14H,4-7H2,1-3H3,(H,15,16)/t8-,9?,12-/m1/s1 |
InChI Key |
SDKJKWIPIMWOFN-YKXYSFTHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]12CC(C[C@@H]1CNC2)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(CC1CNC2)F |
Origin of Product |
United States |
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